

Bromal Hydrate: A Comprehensive Toxicological Profile and Safety Assessment

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Compound of Interest

Compound Name: *Bromal hydrate*

Cat. No.: *B3053073*

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Abstract

This technical guide provides an in-depth toxicological profile and safety assessment of **bromal hydrate** (2,2,2-tribromo-1,1-ethanediol). As the bromine analogue of chloral hydrate, this compound has historical use as a sedative and analgesic, but its toxicological properties are not as extensively characterized as its chlorinated counterpart. This document synthesizes the available data on the acute, sub-chronic, and chronic toxicity, as well as the genotoxicity, carcinogenicity, and reproductive toxicity of **bromal hydrate**. Detailed experimental protocols for key genotoxicity assays are provided, and relevant biological pathways are visualized. All quantitative data are presented in structured tables for clarity and comparative analysis. This guide is intended to be a critical resource for researchers, scientists, and professionals in drug development who may encounter or investigate this compound.

Chemical and Physical Properties

Bromal hydrate is a geminal diol formed from the reaction of bromal (tribromoacetaldehyde) with water.^[1] It is more physiologically active than its chlorine analogue, chloral hydrate.^[1]

Property	Value	Reference(s)
Chemical Formula	C ₂ H ₃ Br ₃ O ₂	[1]
Molar Mass	298.756 g/mol	[1]
Appearance	White crystalline solid	[1]
Melting Point	53.5 °C	[1]
Solubility	Soluble in water, ethanol, diethyl ether, chloroform, and glycerin	[1]
CAS Number	507-42-6	[1]

Toxicological Profile

Acute Toxicity

Specific LD50 values for **bromal hydrate** are not readily available in the reviewed literature. However, data for its precursor, bromal, provides an estimation of its acute toxicity. The primary effects of acute toxicity are related to depression of the central nervous system.[2][3]

Route	Species	LD50 (mg/kg)	Compound	Reference(s)
Oral	Rat	100	Bromal	[4]
Oral	Mouse	25	Bromal	[4]
Oral	Male Mouse	1442	Chloral Hydrate	[2][3]
Oral	Female Mouse	1265	Chloral Hydrate	[2][3]

Sub-chronic and Chronic Toxicity

There is a significant lack of data on the sub-chronic and chronic toxicity of **bromal hydrate**. Studies on its analogue, chloral hydrate, indicate that the liver is a primary target organ, particularly in male mice, leading to hepatomegaly.[2][3] In a 90-day study in rats, chloral hydrate in drinking water resulted in mild liver toxicity in males at the highest dose.[5]

Carcinogenicity

No dedicated carcinogenicity bioassays for **bromal hydrate** were identified in the literature. For its analogue, chloral hydrate, there is evidence of hepatocarcinogenicity in male mice.^{[6][7]} However, studies in rats have not generally shown an increased tumor incidence.^{[6][8]} Given that brominated disinfection byproducts are often considered more toxic than their chlorinated counterparts, the carcinogenic potential of **bromal hydrate** warrants further investigation.

Genotoxicity

Bromal hydrate has been shown to exhibit genotoxic activity. A key study by Manasfi et al. (2017) investigated its effects using a battery of in vitro assays.^[9]

Assay	Test System	Results	Reference(s)
Ames Test	Salmonella typhimurium TA100	Mutagenic	^[9]
Comet Assay	Chinese Hamster Ovary (CHO) cells	Induced DNA lesions (DNA damage)	^[9]
Micronucleus Test	Chinese Hamster Ovary (CHO) cells	Did not induce chromosomal damage	^[9]

The genotoxic potential of **bromal hydrate** was observed to decrease in the presence of a metabolic activation system (S9 mix), suggesting that the parent compound is more genotoxic than its metabolites.^[9]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **bromal hydrate** are not available. This represents a critical data gap in the toxicological profile of this compound.

Mechanism of Action and Metabolism

Pharmacodynamics

It is proposed that **bromal hydrate**, similar to chloral hydrate, acts as a depressant on the central nervous system through interactions with GABAergic pathways.^[10] The active

metabolite is thought to enhance the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.

Metabolism

The analgesic effects of **bromal hydrate** have been attributed to its proposed metabolism to bromoform (CHBr_3).^[1] The metabolic pathway is thought to involve the reduction of **bromal hydrate** to tribromoethanol, which is then further metabolized. However, pharmacokinetic studies have reportedly failed to detect intermediate metabolites like tribromoethanol or tribromoacetic acid in plasma, suggesting a unique clearance mechanism.^[10]

Safety Data

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **bromal hydrate** is classified with the following hazards:

- H302: Harmful if swallowed^[11]
- H315: Causes skin irritation^[11]
- H319: Causes serious eye irritation^[11]
- H335: May cause respiratory irritation^[11]

Handling and Personal Protective Equipment

Standard laboratory safety precautions should be observed when handling **bromal hydrate**. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

- Principle: This test evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.^{[12][13]}

- Methodology (based on Manasfi et al., 2017 and general protocols):
 - Strains: *S. typhimurium* strains TA97a, TA98, TA100, and TA102 are used.[9]
 - Exposure: The bacterial strains are exposed to various concentrations of **bromal hydrate** in the presence and absence of a rat liver S9 fraction for metabolic activation.[9]
 - Plating: The treated bacteria are plated on minimal glucose agar plates lacking histidine.
 - Incubation: Plates are incubated at 37°C for 48-72 hours.[14]
 - Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[12]

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

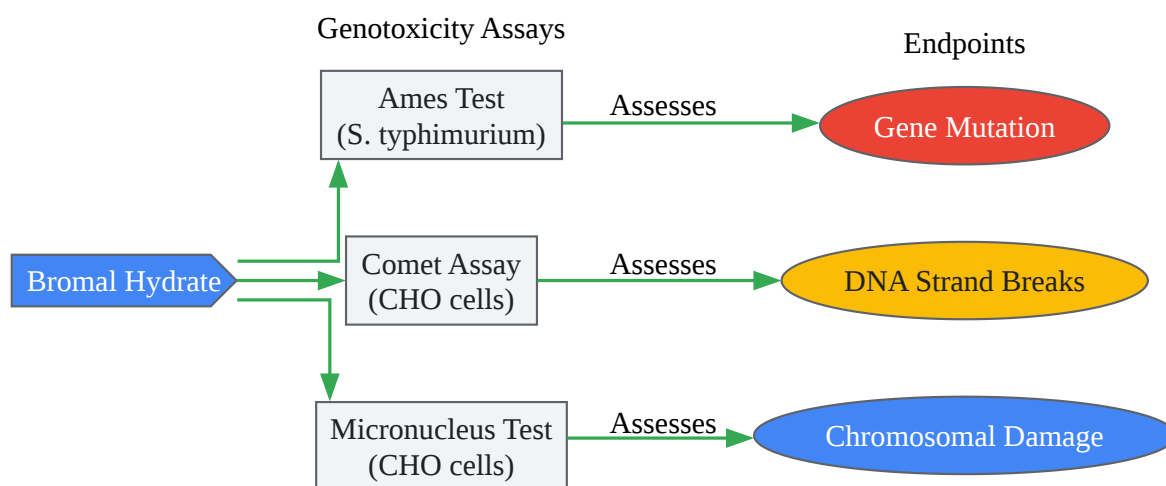
- Principle: The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell. Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet tail."
- Methodology (based on Manasfi et al., 2017 and general protocols):
 - Cell Line: Chinese Hamster Ovary (CHO) cells are used.[9]
 - Exposure: CHO cells are treated with various concentrations of **bromal hydrate**.
 - Embedding: The cells are embedded in a low-melting-point agarose gel on a microscope slide.
 - Lysis: The cells are lysed to remove membranes and cytoplasm, leaving the nuclear DNA.
 - Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline solution to unwind the DNA and then subjected to electrophoresis.
 - Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

- Scoring: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

In Vitro Micronucleus Test

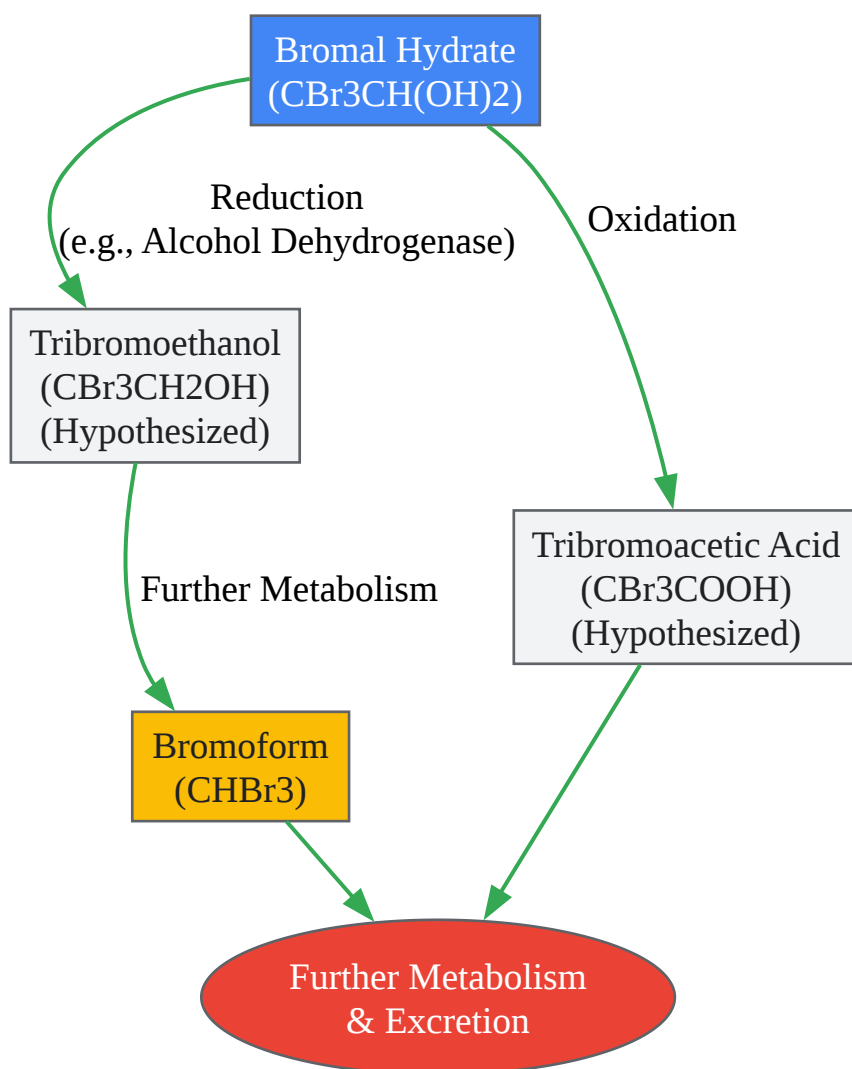
- Principle: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[\[15\]](#)[\[16\]](#)
- Methodology (based on Manasfi et al., 2017 and general protocols):
 - Cell Line: Chinese Hamster Ovary (CHO) cells are used.[\[9\]](#)
 - Exposure: CHO cells are treated with various concentrations of **bromal hydrate**.
 - Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in binucleated cells.[\[15\]](#)
 - Harvesting and Staining: The cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.
 - Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. An increase in the frequency of micronucleated cells indicates chromosomal damage.[\[15\]](#)

Visualizations



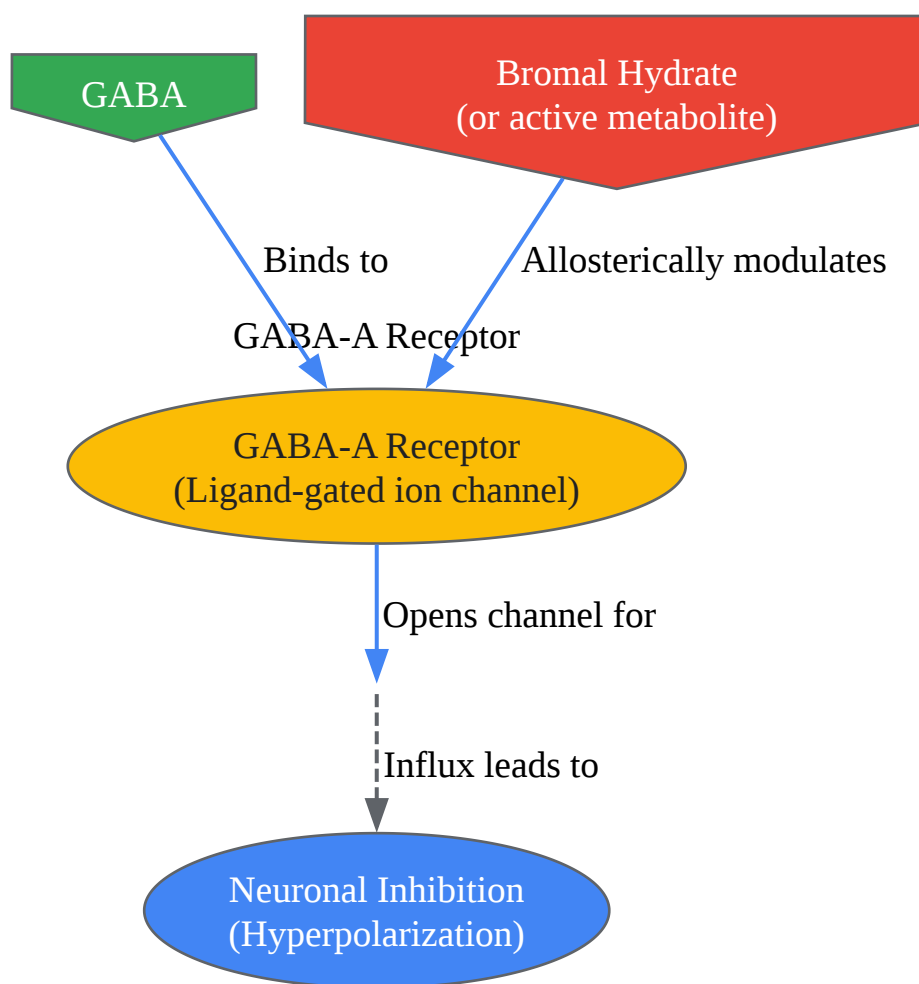
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Workflow for assessing the genotoxicity of **bromal hydrate**.



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Proposed metabolic pathway of **bromal hydrate**.



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Modulation of the GABA-A receptor by **bromal hydrate**.

Conclusion

The toxicological profile of **bromal hydrate** is incomplete, with significant data gaps in the areas of sub-chronic and chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The available data indicates that **bromal hydrate** is genotoxic, inducing gene mutations and DNA damage in vitro. Its acute toxicity is estimated to be high, and it is classified as harmful if swallowed and an irritant. Its mechanism of action is likely similar to that of chloral hydrate, involving the potentiation of GABAergic neurotransmission. The proposed metabolic pathway involves conversion to bromoform. Due to the limited toxicological database and the evidence of genotoxicity, caution should be exercised when handling or using **bromal hydrate**.

Further research is imperative to fully characterize its toxicological profile and to assess the potential risks to human health and the environment.

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